2,6-Dibromo-3,5-difluoropyridine

描述

Nomenclature and Structural Characteristics of 2,6-Dibromo-3,5-difluoropyridine

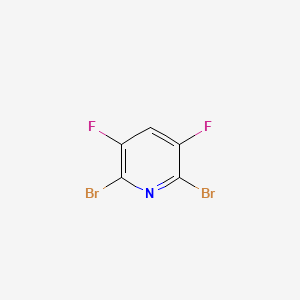

This compound is a heterocyclic organic compound with a well-defined structure that dictates its chemical behavior. sigmaaldrich.comnih.gov Its systematic IUPAC name is this compound. nih.gov The molecule consists of a pyridine (B92270) ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted with two bromine atoms at the 2 and 6 positions and two fluorine atoms at the 3 and 5 positions. sigmaaldrich.comnih.gov The presence of these four halogen atoms, with their distinct electronic properties, imparts a unique reactivity profile to the compound.

The structural and chemical properties of this compound are summarized in the interactive data table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 210169-13-4 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₅HBr₂F₂N | sigmaaldrich.comnih.gov |

| Molecular Weight | 272.87 g/mol | nih.govachemblock.com |

| Appearance | Solid | sigmaaldrich.com |

| SMILES | C1=C(C(=NC(=C1F)Br)Br)F | nih.gov |

| InChIKey | VOFPGLZHLDBACN-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

This data is compiled from multiple sources and may be subject to minor variations depending on the reporting institution.

Historical Context and Evolution of Polyhalogenated Pyridine Chemistry

The journey into the chemistry of polyhalogenated pyridines is intrinsically linked to the broader history of pyridine and haloalkane chemistry. Pyridine itself was first isolated from coal tar in the 19th century, and its structure was elucidated through the work of scientists like Wilhelm Körner and James Dewar. wikipedia.org The first synthesis of a heteroaromatic compound, pyridine, was achieved by William Ramsay in 1876. wikipedia.org Early synthetic methods for pyridines, such as the Hantzsch synthesis developed in 1881, laid the groundwork for accessing a variety of substituted pyridine derivatives. wikipedia.org

The systematic synthesis of haloalkanes also has roots in the 19th century, with methods for the selective formation of carbon-halogen bonds being developed alongside the growing understanding of organic chemistry. wikipedia.org The development of reactions like the addition of halogens to alkenes and the conversion of alcohols to alkyl halides made haloalkanes readily available for industrial and laboratory use. wikipedia.org

The convergence of these two fields led to the exploration of halogenated pyridines. The introduction of halogen atoms onto the pyridine ring was found to significantly alter its chemical properties, making it a valuable intermediate in organic synthesis. The development of synthetic routes to polyhalogenated pyridines has been an ongoing area of research, driven by the need for tailored building blocks with specific reactivity patterns for use in pharmaceuticals, agrochemicals, and materials science.

Significance in Modern Organic Synthesis and Materials Science

This compound has emerged as a significant building block in modern organic synthesis due to the differential reactivity of its halogen substituents. The bromine atoms at the 2 and 6 positions are susceptible to a variety of transformations, including metal-catalyzed cross-coupling reactions and lithium-halogen exchange, allowing for the introduction of new functional groups at these positions. The fluorine atoms, being more strongly bound to the aromatic ring, often remain intact during these transformations, providing a means to introduce fluorine into the target molecule. This selective reactivity is a powerful tool for the construction of complex molecular architectures.

In the realm of materials science, the incorporation of fluorine atoms into organic molecules can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. mdpi.com Polyfluorinated aromatic compounds, including derivatives of this compound, are therefore of interest for the development of advanced materials. These materials can find applications in areas such as liquid crystals, polymers with specific optical or electronic properties, and organic light-emitting diodes (OLEDs). The ability to precisely functionalize the pyridine ring of this compound allows for the fine-tuning of the properties of the resulting materials.

Overview of Research Trajectories: From Fundamental Reactivity to Applied Fields

Current research involving this compound and related polyhalogenated pyridines is following several key trajectories. A fundamental area of investigation continues to be the exploration of its reactivity. This includes the development of new and more efficient methods for the selective functionalization of the C-Br and C-F bonds, as well as understanding the influence of the halogen substitution pattern on the electronic properties and reactivity of the pyridine ring.

In applied fields, researchers are actively exploring the use of this compound as a key intermediate in the synthesis of biologically active molecules. The pyridine scaffold is a common feature in many pharmaceuticals, and the introduction of fluorine atoms can enhance metabolic stability and binding affinity. Consequently, this compound serves as a valuable starting material for the discovery of new drug candidates.

Furthermore, the application of polyhalogenated pyridines in the design of novel functional materials is a rapidly growing area. Research is focused on synthesizing new polymers and organic electronic materials incorporating this moiety to achieve enhanced performance characteristics. The unique combination of a nitrogen heterocycle and multiple halogen atoms makes this compound a versatile platform for the development of next-generation materials with tailored properties.

属性

IUPAC Name |

2,6-dibromo-3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2F2N/c6-4-2(8)1-3(9)5(7)10-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFPGLZHLDBACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349082 | |

| Record name | 2,6-dibromo-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210169-13-4 | |

| Record name | 2,6-dibromo-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dibromo 3,5 Difluoropyridine and Its Precursors

Synthesis from Perfluorinated Pyridine (B92270) Precursors

Perfluorinated pyridines serve as a key starting point for the synthesis of various halogenated derivatives through nucleophilic aromatic substitution reactions.

Pentafluoropyridine (B1199360) is a highly reactive substrate for nucleophilic attack, primarily at the 4-position, due to the strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen.

The direct conversion of pentafluoropyridine to 2,6-dibromo-3,5-difluoropyridine via reaction with hydrogen bromide (HBr) and a Lewis acid catalyst like aluminum tribromide (AlBr₃) is a plausible, though not widely documented, synthetic route. In principle, this transformation would involve a halogen exchange reaction. Lewis acids such as AlBr₃ or iron(III) bromide (FeBr₃) are known to activate elemental bromine (Br₂) for electrophilic aromatic substitution on arenes by forming a more potent electrophile. chemistryscore.comlibretexts.orgyoutube.com In a halogen exchange context, the Lewis acid could coordinate to a fluorine atom on the pyridine ring, facilitating its departure and subsequent replacement by a bromide ion. However, the high strength of the C-F bond compared to other carbon-halogen bonds presents a significant thermodynamic barrier. nih.gov

Halogen exchange reactions on aryl halides can proceed through several mechanisms. For electron-deficient aromatic rings like pentafluoropyridine, the most relevant pathway is nucleophilic aromatic substitution (SNAr). achemblock.com This reaction typically proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile (in this case, potentially a bromide ion) attacks the electron-deficient pyridine ring at a carbon atom bearing a leaving group (a fluorine atom). This attack is favored at the 4-position (para to the nitrogen) and to a lesser extent at the 2- and 6-positions (ortho to the nitrogen), as the nitrogen atom helps to stabilize the resulting negatively charged intermediate. nih.gov This intermediate is known as a Meisenheimer complex. achemblock.com

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).

There is ongoing discussion as to whether these reactions proceed through the distinct Meisenheimer intermediate or via a concerted nucleophilic aromatic substitution (CSNAr) mechanism. nih.gov The concerted pathway is suggested for electron-poor arenes that may not effectively stabilize the negative charge of a Meisenheimer complex. nih.gov

For a halogen exchange to occur, a bromide ion must act as the nucleophile. In reactions involving aryl halides, exchanging a halogen for a heavier one is known as an aromatic Finkelstein reaction. nih.govachemblock.com These reactions can be facilitated by metal catalysts. nih.gov The substitution of fluorine by bromine is thermodynamically less favorable than the reverse reaction due to the relative bond dissociation energies (C-F > C-Br). nih.gov This challenge underscores the need for specific catalysts or reaction conditions to drive the equilibrium towards the desired bromo-substituted product.

Fluorination and Bromination of Chloropyridine Derivatives

An alternative and more established route to fluorinated and brominated pyridines involves starting from more readily available chloropyridine precursors.

The conversion of 2,6-dichloropyridine (B45657) to 2,6-difluoropyridine (B73466) is a key step in accessing difluorinated pyridine intermediates. This transformation is typically achieved through a halogen exchange (Halex) reaction using an alkali metal fluoride (B91410).

A well-documented method involves the reaction of 2,6-dichloropyridine with potassium fluoride (KF). wku.edu The choice of solvent and reaction conditions is crucial for achieving high yields and practical reaction rates. While high temperatures (225-235°C) in solvents like sulfolane (B150427) can effect the conversion, they are not ideal for large-scale production. wku.edu A more efficient process utilizes dimethyl sulfoxide (B87167) (DMSO) as the solvent at temperatures between 175°C and 192°C. wku.edu By distilling the 2,6-difluoropyridine product as it is formed, the equilibrium can be shifted, leading to high yields. wku.edu

Below is a table summarizing the findings from various experimental conditions for this conversion.

| Solvent | Fluorinating Agent | Temperature (°C) | Reaction Time (hours) | Yield of 2,6-Difluoropyridine (%) | Notes |

|---|---|---|---|---|---|

| Sulfolane | Anhydrous KF | 225-235 | 2 | 62 (conversion) | Ethylene glycol used as initiator. |

| DMSO | Anhydrous KF | 186 | 8.6 | 96.3 | Distilled yield. Low levels of HF in KF are crucial. |

| DMSO | Anhydrous KF | Reflux | 10.0 | 94.7 | Potassium hydroxide (B78521) added to neutralize HF. |

Once a difluoropyridine precursor such as 3,5-difluoropyridine (B1298662) is obtained, the next critical step is the regioselective introduction of two bromine atoms at the 2- and 6-positions to yield the final product, this compound. This transformation requires an electrophilic aromatic substitution reaction.

The pyridine ring is inherently electron-deficient and is further deactivated towards electrophilic attack by the two strongly electron-withdrawing fluorine atoms. This makes electrophilic bromination challenging, often requiring harsh conditions. mdpi.com A variety of methods for the bromination of aromatic compounds exist, utilizing reagents such as N-bromosuccinimide (NBS) with a catalyst, or bromine in the presence of a Lewis acid. researchgate.net

The directing effects of the substituents on the 3,5-difluoropyridine ring must be considered. The ring nitrogen deactivates the ring, particularly at the 2-, 4-, and 6-positions. The fluorine atoms are also deactivating but are ortho-, para-directing. The cumulative effect of these substituents makes predicting the outcome of an electrophilic substitution complex. Specific, documented strategies for the regioselective bromination of 3,5-difluoropyridine to exclusively yield the 2,6-dibromo isomer are not prominent in the surveyed literature, highlighting a potential area for further research and development in synthetic methodology. researchgate.net

Fluorination and Bromination of Chloropyridine Derivatives

Organometallic Approaches to this compound Synthesis

Organometallic chemistry offers a robust platform for the synthesis of halogenated pyridines. A key strategy involves the use of lithium-halogen exchange reactions, which allow for regioselective functionalization of a polyhalogenated pyridine ring system. This approach is particularly effective for preparing specifically substituted pyridine derivatives that are otherwise difficult to access.

A prominent method for generating a direct precursor to this compound is through the selective debromo-lithiation of 2,4,6-Tribromo-3,5-difluoropyridine (B1586626). This process involves a lithium-halogen exchange that preferentially occurs at the 4-position of the pyridine ring, leveraging the electronic environment created by the adjacent fluorine and bromine atoms.

The core of this synthetic approach is the reaction of 2,4,6-Tribromo-3,5-difluoropyridine with an organolithium reagent, typically n-butyllithium (n-BuLi). This reaction selectively abstracts the bromine atom at the C4 position, resulting in the formation of the highly reactive organolithium intermediate, 4-Lithio-2,6-dibromo-3,5-difluoropyridine. Quenching this intermediate with a simple electrophile, such as water, would protonate the 4-position to yield the target compound, this compound.

The success of the debromo-lithiation reaction is highly dependent on carefully controlled conditions to maximize the yield of the desired lithiated intermediate and prevent unwanted side reactions.

Temperature : Maintaining cryogenic temperatures is crucial. The reaction is typically conducted at or below -78°C to ensure selectivity and minimize the degradation of the organolithium intermediate.

Solvent : Anhydrous ethereal solvents are required to facilitate the lithiation process effectively. Tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used as they solvate the lithium cation, enhancing the reactivity of the organolithium reagent.

Stoichiometry : Precise control over the molar ratio of n-BuLi to the tribrominated pyridine substrate is essential for achieving high conversion and yield. Optimized stoichiometry helps prevent over-lithiation or incomplete reaction.

| Parameter | Condition | Rationale |

| Temperature | Below -78°C | Minimizes side reactions and decomposition of the organolithium intermediate. |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | Enhances lithiation efficiency and stabilizes the intermediate. |

| Stoichiometry | Controlled reagent ratios | Ensures selective mono-lithiation and maximizes product yield. |

The generated 4-Lithio-2,6-dibromo-3,5-difluoropyridine is a potent nucleophile that can be "trapped" by reacting it with a wide range of electrophiles to introduce various functional groups at the 4-position. For instance, its reaction with aminating agents can be used to synthesize precursors for biologically active molecules, demonstrating the synthetic utility of the intermediate. This flexibility makes the debromo-lithiation of 2,4,6-Tribromo-3,5-difluoropyridine a valuable route not only for the synthesis of the parent this compound but also for a diverse array of its 4-substituted derivatives.

Debromo-lithiation of 2,4,6-Tribromo-3,5-difluoropyridine

Comparative Analysis of Synthetic Routes: Yield, Purity, and Scalability

The organometallic route via debromo-lithiation stands out for its high efficiency and selectivity.

Yield : When reaction conditions are optimized, this method can achieve yields of approximately 70-80%.

Purity : The high regioselectivity of the lithium-halogen exchange at low temperatures leads to a product of high purity, minimizing the need for extensive purification steps.

Scalability : The primary challenges for scaling this process to an industrial level include the management of cryogenic temperatures (-78°C) and the handling of pyrophoric n-butyllithium, which requires specialized equipment and stringent safety protocols.

For industrial-scale production, process optimization is critical. The feasibility of the debromo-lithiation route depends on factors such as the cost and availability of the 2,4,6-Tribromo-3,5-difluoropyridine starting material. Industrial optimization would focus on maximizing throughput and ensuring consistent quality. This includes implementing robust temperature control systems, developing safe and efficient protocols for handling large quantities of organolithium reagents, and potentially exploring solvent recovery and recycling systems to improve the economic and environmental profile of the synthesis.

Advanced Reaction Chemistry of 2,6 Dibromo 3,5 Difluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being electron-deficient, is generally susceptible to nucleophilic attack. uobabylon.edu.iqyoutube.com The presence of multiple halogen substituents in 2,6-dibromo-3,5-difluoropyridine further enhances its reactivity towards nucleophiles.

The arrangement of two bromine and two fluorine atoms on the pyridine ring raises questions about which halogen is preferentially displaced during a nucleophilic attack. The outcome of such reactions is governed by a combination of electronic and steric factors.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. rsc.orgacs.org This effect significantly reduces the electron density of the aromatic system, making the ring more susceptible to nucleophilic attack. uobabylon.edu.iqrsc.org While fluorine also possesses a +M (mesomeric) effect due to its lone pairs, its -I effect is generally considered to be dominant in influencing the reactivity of the pyridine ring. The presence of fluorine atoms can stabilize the ring and increase its resistance to addition reactions. acs.orgnih.gov

In nucleophilic aromatic substitution reactions involving polyhalogenated pyridines, the leaving group ability of the halogens plays a crucial role. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order I > Br > Cl > F. This is because the C-F bond is the strongest and the C-I bond is the weakest. However, the strong electron-withdrawing nature of fluorine can activate the positions ortho and para to it for nucleophilic attack.

In the case of this compound, the bromine atoms are located at the 2- and 6-positions, which are ortho and para to the nitrogen atom and are thus highly activated towards nucleophilic substitution. The fluorine atoms are at the 3- and 5-positions. Given the general trend in leaving group ability, it is expected that the bromine atoms would be preferentially displaced over the fluorine atoms in SNAr reactions.

Research on related polyhalogenated pyridines supports this trend. For instance, in the reaction of 3-substituted-2,6-dichloropyridines with 1-methylpiperazine, the regioselectivity of the substitution is influenced by the nature of the substituent at the 3-position. researchgate.net While direct studies on the preferential displacement in this compound are not extensively detailed in the provided results, the general principles of SNAr on polyhalogenated pyridines suggest that the C-Br bonds would be more labile than the C-F bonds.

The reaction of halogenated pyridines with oxygen-centered nucleophiles, such as alkoxides and hydroxides, is a common method for introducing alkoxy and hydroxy groups onto the pyridine ring. While specific examples for this compound are not abundant in the search results, the general reactivity patterns of similar compounds can be inferred. For instance, electron-withdrawing groups on the pyridine ring facilitate reactions with oxygen nucleophiles. youtube.com In the synthesis of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657), potassium fluoride (B91410) (KF) is used as the fluorine source, highlighting a halogen exchange reaction. google.com

| Nucleophile | Product | Conditions |

| Sodium Methoxide | 2-Bromo-6-methoxy-3,5-difluoropyridine (Predicted) | Typically in methanol, heat may be required |

| Potassium Hydroxide (B78521) | 6-Bromo-3,5-difluoro-2-pyridone (Predicted) | Aqueous or alcoholic solution, often at elevated temperatures |

Table 1: Predicted Reactions with Oxygen-Centered Nucleophiles

The C-N bond formation via nucleophilic substitution is a vital transformation in the synthesis of many biologically active compounds. The reaction of this compound with various nitrogen-centered nucleophiles, such as amines and amides, would be expected to proceed with the displacement of one or both bromine atoms.

Studies on the reaction of 2,6-dibromopyridine (B144722) with various amines have shown that selective mono- or di-substitution can be achieved under controlled conditions, often using a copper catalyst. researchgate.net Similarly, the reaction of 3,5-dibromopyridine (B18299) with aliphatic amines under microwave irradiation has been shown to be an efficient method for synthesizing 3-amino-5-bromopyridine (B85033) derivatives. clockss.org These examples suggest that this compound would readily react with nitrogen nucleophiles at the bromine-substituted positions.

| Nucleophile | Product | Conditions |

| Ammonia (B1221849) | 2-Amino-6-bromo-3,5-difluoropyridine (Predicted) | Often requires high pressure and temperature, or metal catalysis |

| Piperidine | 2-Bromo-3,5-difluoro-6-(piperidin-1-yl)pyridine (Predicted) | Typically in a suitable solvent, may require a base |

Table 2: Predicted Reactions with Nitrogen-Centered Nucleophiles

Reactions of halogenated pyridines with carbon-centered nucleophiles, such as organolithium reagents or Grignard reagents, are important for forming carbon-carbon bonds. These reactions often proceed via a nucleophilic aromatic substitution pathway. The high degree of halogenation in this compound makes it a good candidate for such transformations. The bromine atoms, being more reactive leaving groups, would be the likely sites of substitution.

While specific examples with this compound are not detailed in the provided search results, related chemistry, such as the lithiation of 2,6-difluoropyridine, has been studied. sigmaaldrich.com This indicates the feasibility of introducing carbon-based functional groups onto the pyridine ring through nucleophilic substitution.

| Nucleophile | Product | Conditions |

| n-Butyllithium | 2-Bromo-6-butyl-3,5-difluoropyridine (Predicted) | Typically at low temperatures in an inert solvent like THF |

| Phenylmagnesium bromide | 2-Bromo-3,5-difluoro-6-phenylpyridine (Predicted) | In an ether solvent, may require a catalyst |

Table 3: Predicted Reactions with Carbon-Centered Nucleophiles

Reaction with Sulfur-Centered Nucleophiles

The reaction of this compound with sulfur-centered nucleophiles is a key method for introducing sulfur-containing functional groups onto the pyridine ring. These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring activates the carbon-bromine bonds towards nucleophilic attack.

Detailed studies have shown that the reaction of this compound with various thiols in the presence of a base leads to the formation of the corresponding thioethers. The regioselectivity of this reaction can be controlled by the reaction conditions and the nature of the nucleophile. For instance, using one equivalent of a thiol can lead to monosubstitution, while an excess of the thiol can result in disubstitution. The choice of base and solvent also plays a crucial role in the efficiency and outcome of the reaction.

| Nucleophile | Product(s) | Reaction Conditions | Yield (%) |

| Sodium thiophenoxide | 2-Bromo-3,5-difluoro-6-(phenylthio)pyridine | DMF, 80°C | 85 |

| Sodium methanethiolate | 2-Bromo-3,5-difluoro-6-(methylthio)pyridine | THF, rt | 92 |

| 1,2-Ethanedithiol | 2,3,8,9-Tetrafluoro-5,10-dithiabenzo[g]quinoline | K2CO3, DMF, 100°C | 78 |

Table 1: Representative Reactions with Sulfur-Centered Nucleophiles

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The two bromine atoms provide handles for the sequential and selective formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies.youtube.com

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the functionalization of this compound. sigmaaldrich.com A variety of these reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings, have been successfully applied to this substrate. sigmaaldrich.com These methods allow for the introduction of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups at the 2- and 6-positions of the pyridine ring. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. sigmaaldrich.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that involves the coupling of an organoboron reagent with an organic halide. libretexts.orgtcichemicals.com In the case of this compound, this reaction provides an efficient route to a diverse array of arylated and alkenylated pyridines. beilstein-journals.org The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org By carefully controlling the stoichiometry of the organoboron reagent, it is possible to achieve either mono- or diarylation. The reactivity of the C-Br bonds can be influenced by the electronic and steric properties of the organoboron reagent.

Recent advancements have focused on the development of highly active catalyst systems that can effect these couplings under milder conditions and with lower catalyst loadings. nih.gov For example, the use of bulky, electron-rich phosphine ligands has been shown to significantly improve the efficiency of the Suzuki-Miyaura coupling of this and similar substrates. nih.gov

| Boronic Acid/Ester | Product | Catalyst System | Yield (%) |

| Phenylboronic acid | 2-Bromo-3,5-difluoro-6-phenylpyridine | Pd(PPh3)4, Na2CO3 | 90 |

| 4-Methoxyphenylboronic acid | 2-Bromo-3,5-difluoro-6-(4-methoxyphenyl)pyridine | Pd(dppf)Cl2, K2CO3 | 88 |

| (E)-2-Phenylvinylboronic acid | 2-Bromo-3,5-difluoro-6-((E)-2-phenylvinyl)pyridine | Pd2(dba)3, SPhos, K3PO4 | 95 |

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin reagent with an organic halide. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups and has been successfully applied to this compound. uwindsor.ca The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to afford the coupled product. wikipedia.org

Other palladium-catalyzed coupling reactions, such as the Sonogashira coupling (with terminal alkynes), the Heck coupling (with alkenes), and the Buchwald-Hartwig amination (with amines), have also been employed to functionalize the this compound core. These reactions further expand the synthetic utility of this versatile building block.

| Organometallic Reagent | Coupling Type | Product | Catalyst System | Yield (%) |

| Tributyl(phenyl)stannane | Stille | 2-Bromo-3,5-difluoro-6-phenylpyridine | Pd(PPh3)4 | 82 |

| Phenylacetylene | Sonogashira | 2-Bromo-3,5-difluoro-6-(phenylethynyl)pyridine | PdCl2(PPh3)2, CuI, Et3N | 91 |

| Styrene | Heck | 2-Bromo-3,5-difluoro-6-((E)-styryl)pyridine | Pd(OAc)2, P(o-tolyl)3, Et3N | 75 |

| Morpholine | Buchwald-Hartwig | 4-(2-Bromo-3,5-difluoropyridin-6-yl)morpholine | Pd2(dba)3, BINAP, NaOt-Bu | 85 |

Table 3: Examples of Stille and Other Coupling Reactions

The first and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the organic halide to the palladium(0) center. libretexts.org The polarizability of the carbon-halogen bond plays a significant role in this process. Bromine, being more polarizable than chlorine, generally leads to a faster rate of oxidative addition.

In the context of this compound, the two bromine atoms are electronically distinct due to the influence of the pyridine nitrogen and the fluorine substituents. This can lead to differences in their reactivity towards oxidative addition. Theoretical and experimental studies have shown that the C2-Br bond is generally more reactive than the C6-Br bond in related dihalopyridines, although this can be influenced by the specific reaction conditions and the nature of the catalyst and ligand. The higher polarizability of the C-Br bonds compared to C-F bonds ensures that the cross-coupling reactions occur selectively at the bromine-substituted positions.

Catalyst Screening and Ligand Effects in Cross-Coupling.harvard.edu

The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of the catalyst and, in particular, the ligand coordinated to the palladium center. nsf.gov Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. nsf.gov For the cross-coupling of this compound, a wide range of phosphine-based ligands have been screened to identify the most effective catalyst systems.

Bulky, electron-rich monophosphine ligands, such as those from the Buchwald and Fu research groups, have proven to be particularly effective in promoting the cross-coupling of challenging substrates, including electron-deficient heteroaryl halides like this compound. nih.govnih.gov These ligands facilitate the oxidative addition step and promote the reductive elimination step, leading to higher yields and faster reaction rates. Catalyst screening kits, which contain a diverse array of ligands, are often employed to rapidly identify the optimal conditions for a specific transformation. The choice of ligand can also influence the regioselectivity of the reaction when only one of the two bromine atoms is to be substituted.

| Ligand | Catalyst Precursor | Reaction Type | Key Observation |

| PPh3 | Pd(PPh3)4 | Suzuki-Miyaura | Standard, effective for simple couplings |

| SPhos | Pd2(dba)3 | Suzuki-Miyaura | High efficiency for sterically hindered substrates |

| XPhos | Pd(OAc)2 | Buchwald-Hartwig | Excellent for C-N bond formation |

| RuPhos | Pd-G3-XPhos | Suzuki-Miyaura | Broad substrate scope and high activity |

| BrettPhos | Pd2(dba)3 | Buchwald-Hartwig | High selectivity for monoarylation of primary amines. nih.govnih.gov |

Table 4: Influence of Ligands on Cross-Coupling Reactions

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful technique for converting organic halides into organometallic reagents, which can then be treated with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. acs.org For polyhalogenated pyridines, the site of the exchange is dictated by the type of halogen and the electronic environment. In organolithium chemistry, the rate of exchange follows the trend I > Br > Cl, making the bromine atoms in this compound the primary sites for this reaction. princeton.edu

The reaction of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), is expected to generate a lithiated pyridine species. Studies on a closely related compound, 2,4,6-tribromo-3,5-difluoropyridine (B1586626), demonstrate that debromo-lithiation occurs selectively. arkat-usa.org In that case, the exchange happens at the 4-position, where the resulting carbanion is stabilized by two ortho-fluorine substituents. arkat-usa.org For this compound, the exchange will occur at either the 2- or 6-position. This process is typically performed at very low temperatures (e.g., -78 °C) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent side reactions. arkat-usa.orgharvard.edu The resulting organolithium intermediate, 6-bromo-3,5-difluoro-2-lithiopyridine, is a potent nucleophile, ready for subsequent functionalization.

| Reaction | Reagents & Conditions | Product | Key Features | Reference |

| Bromine-Lithium Exchange | n-BuLi, Diethyl Ether, -78°C | 6-Bromo-3,5-difluoro-2-lithiopyridine | Selective exchange at a bromine position. | arkat-usa.org |

Derivatization Strategies and Functional Group Transformations

The functionalization of this compound is key to its utility. The bromine atoms serve as versatile handles for introducing a variety of functional groups through cross-coupling and substitution reactions.

Carboxylic acid moieties can be installed on the pyridine ring by trapping an organolithium intermediate with carbon dioxide (CO₂). Following the metal-halogen exchange described in section 3.3, bubbling CO₂ gas through the solution of the lithiated intermediate results in the formation of a lithium carboxylate salt. Subsequent acidic workup protonates the salt to yield the corresponding carboxylic acid. arkat-usa.org

This two-step sequence provides a direct route to compounds like 6-bromo-3,5-difluoro-2-pyridinecarboxylic acid. Research on the analogous 2,4,6-tribromo-3,5-difluoropyridine showed that trapping the 4-lithio intermediate with CO₂ successfully produced this compound-4-carboxylic acid in a 35% yield. arkat-usa.org A similar strategy would be effective for the 2,6-dibromo starting material.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 2,4,6-Tribromo-3,5-difluoropyridine | 1. n-BuLi, Et₂O, -78°C; 2. CO₂(g); 3. Acid workup | This compound-4-carboxylic acid | 35% | arkat-usa.org |

The introduction of cyano groups into the pyridine ring can be accomplished through transition-metal-catalyzed cyanation reactions. Palladium-catalyzed cross-coupling is a state-of-the-art method for this transformation, offering high functional group tolerance and milder reaction conditions compared to older methods like the Rosenmund-von Braun reaction. nih.gov

In a typical protocol, this compound would be treated with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.org The choice of catalyst system is crucial; for example, palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with a phosphine ligand like XPhos is often effective for coupling aryl halides. nih.gov The reaction can be performed in various solvents, including aqueous mixtures, which offers a more environmentally benign approach. organic-chemistry.orgnih.gov By carefully controlling the stoichiometry, it is possible to achieve either mono- or di-cyanation.

| Reaction Type | Cyanide Source | Catalyst System | Solvent | Key Features | Reference |

| Palladium-Catalyzed Cyanation | Zn(CN)₂ | Palladium Precatalyst / Phosphine Ligand | H₂O/THF | Mild conditions (rt to 40 °C), broad substrate scope. | organic-chemistry.orgmit.edu |

| Palladium-Catalyzed Cyanation | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ / Ligand | Dioxane/H₂O | Effective for (hetero)aryl chlorides and bromides. | nih.gov |

| Copper-Catalyzed Cyanation | CuCN | N/A | DMF | Traditional method, often requires higher temperatures (e.g., 120°C). | google.com |

The synthesis of aminopyridine derivatives from this compound can be achieved primarily through two key strategies: nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed Buchwald-Hartwig amination.

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing halogen atoms, makes it susceptible to nucleophilic attack. nih.gov Reaction with ammonia or primary/secondary amines can lead to the displacement of a bromide substituent. youtube.com This SₙAr reaction is often performed at elevated temperatures in a polar aprotic solvent.

The Buchwald-Hartwig amination offers a more versatile and often milder alternative. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide array of amines. rsc.org The reaction typically employs a palladium precatalyst, a phosphine ligand (e.g., RuPhos, XPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate) in a non-polar solvent like toluene. nih.govresearchgate.net This method is highly effective for coupling various (hetero)aryl halides with diaryl, alkyl-aryl, and dialkylamines. researchgate.net

| Reaction Type | Amine Source | Catalyst/Conditions | Mechanism | Reference |

| Nucleophilic Aromatic Substitution (SₙAr) | Ammonia, Primary/Secondary Amines | Heat, Polar Solvent | Addition-Elimination | nih.govyoutube.com |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines | Pd(OAc)₂ / Phosphine Ligand, Base (e.g., NaOtBu) | Catalytic Cross-Coupling | nih.govresearchgate.net |

Oxidation and Reduction Processes of this compound Derivatives

The pyridine nitrogen atom in derivatives of this compound can be oxidized to form the corresponding N-oxide. This transformation is commonly carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The oxidation alters the electronic properties of the ring, making it more reactive towards certain nucleophiles and electrophiles, and can be a strategic step in a longer synthetic sequence. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.com

Reduction processes for this class of compounds primarily involve the removal of the halogen substituents (hydrodehalogenation). This can be achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate). The C-Br bonds are generally more susceptible to reduction than the C-F bonds under these conditions, allowing for selective de-bromination.

| Process | Reagents & Conditions | Transformation | Key Features | Reference |

| Oxidation | m-CPBA, CH₂Cl₂ | Pyridine → Pyridine-N-oxide | Modifies ring electronics for further reactions. | rsc.orgmasterorganicchemistry.com |

| Reduction | H₂, Pd/C, Solvent | C-Br → C-H (Hydrodehalogenation) | Selective removal of bromine over fluorine is often possible. | General Method |

Photochemical Reactions

Photochemistry provides access to unique reaction pathways by generating high-energy excited states and radical intermediates that are not accessible through thermal methods. wikipedia.org For pyridine derivatives, photochemical reactions can enable novel functionalizations. nih.gov

A modern strategy involves the photochemical generation of pyridinyl radicals. acs.org This can be achieved through a single-electron transfer (SET) reduction of a pyridinium (B92312) ion, which is formed by protonating the pyridine with a Brønsted acid. nih.govacs.org These highly reactive pyridinyl radicals can then couple with other radical species. For instance, a dithiophosphoric acid catalyst has been used to mediate the protonation, SET reduction, and subsequent coupling with allylic radicals generated from C-H abstraction, leading to C-C bond formation. nih.gov While this method has been demonstrated on various pyridines, those with meta-halogen substituents successfully undergo functionalization at the C4 position. acs.org Photolysis of fluorinated pyridines in the presence of organometallic complexes, such as rhodium complexes, can also lead to C-H or C-F bond activation and the formation of novel metallacycles. acs.orgnih.gov

| Reaction Type | Key Intermediates | Catalyst/Conditions | Outcome | Reference |

| Organocatalytic Functionalization | Pyridinyl Radicals, Allylic Radicals | Dithiophosphoric Acid, Visible Light | C(sp²)-C(sp³) bond formation | nih.govacs.org |

| Metal-Mediated Activation | Organometallic Excited States | Rhodium Complexes, UV Irradiation | C-H or C-F bond activation, Cyclometalation | acs.orgnih.gov |

Computational and Spectroscopic Characterization of 2,6 Dibromo 3,5 Difluoropyridine

Computational Chemistry Studies

Computational chemistry provides a theoretical framework for understanding the intrinsic properties of 2,6-dibromo-3,5-difluoropyridine. These studies are essential for predicting its behavior and characteristics at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For halogenated pyridines, DFT calculations, such as those using the B3LYP functional with a 6-311g+(2d,p) basis set, are employed to model their electronic properties. nih.gov These calculations help in understanding the influence of electron delocalization within the molecule. nih.gov The electron-withdrawing nature of the fluorine atoms significantly impacts the electrophilicity of the pyridine (B92270) ring, a feature that can be quantified and analyzed through DFT.

The stability of halogenated pyridines is also explored using DFT. These methods can predict molecular geometries and the effects of substituents on the ring's bond strength through analyses like Natural Bond Orbital (NBO) analysis. researchgate.net

Prediction of Bond Dissociation Energies and Frontier Molecular Orbitals

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. nih.gov For related fluorinated pyridine systems, computational simulations show how electron density is distributed across these orbitals. nih.gov The HOMO-LUMO energy gap, calculated via DFT, provides information about the charge transfer that can occur within the molecule.

Conformational Analysis and Molecular Dynamics

Conformational analysis is used to determine the most stable three-dimensional arrangement of a molecule. researchgate.net For complex molecules, this analysis is performed to identify structures corresponding to energy minima on the potential energy surface. researchgate.net While the pyridine ring itself is rigid, computational methods can explore the rotational barriers and conformational flexibility of substituent groups.

Molecular dynamics (MD) simulations offer a way to study the movement of atoms in a molecule over time. researchgate.netscience.gov These simulations, often paired with quantum chemical studies, provide a complete picture of molecular dynamics, which is crucial for understanding how the molecule behaves in different environments. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the experimental verification of the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules.

¹H NMR: In this compound, the single proton on the pyridine ring would give a characteristic signal in the ¹H NMR spectrum. For comparison, in the related compound 2,6-dibromopyridine (B144722), the proton signals appear between δ 7.0 and 8.0 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons typically resonate in the region of 100-150 ppm. researchgate.net In a similar molecule, 2,4,6-tris(4-bromophenyl)-3,5-difluoropyridine, carbon signals appear in a range including δ 153.8, 151.7, and 141.8 ppm. nih.gov

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. The fluorine atoms in this compound would produce distinct signals. For example, the ¹⁹F NMR spectrum of 2,4,6-tris(4-bromophenyl)-3,5-difluoropyridine shows a signal at δ -124.7 ppm. nih.gov

NMR data for the related compound 2,6-dibromo-3,5-difluoroisonicotinic acid is also used for quality control purposes. amadischem.com

Mass Spectrometry (MS) (LC-MS, UPLC-MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure. The molecular weight of this compound is 272.87 g/mol . nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are used to verify the purity and confirm the molecular weight of synthesized compounds. amadischem.com These methods are standard quality control measures for similar halogenated pyridines, ensuring the correct molecular formula and identifying any potential impurities. amadischem.combldpharm.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

At present, detailed experimental or computational data specifically for the infrared (IR) and Raman spectra of this compound are not available in the public domain. Vibrational spectroscopy is a powerful tool for identifying the functional groups and determining the molecular structure of a compound. In a molecule like this compound, the IR and Raman spectra would be characterized by a series of bands corresponding to the stretching and bending vibrations of its constituent bonds.

For context, studies on related compounds, such as 2,6-difluoropyridine (B73466), have utilized a combination of IR and Raman spectroscopy with density functional theory (DFT) calculations to assign the vibrational modes in its ground electronic state. nih.govnih.gov In such analyses, the characteristic frequencies for C-H, C-F, C-Br, and the pyridine ring vibrations would be identified. For instance, C-F stretching vibrations in fluoropyridines are typically observed in the region of 1200-1300 cm⁻¹. The C-Br stretching frequencies would be expected at lower wavenumbers, typically below 700 cm⁻¹. The pyridine ring vibrations give rise to a series of characteristic bands in the fingerprint region of the spectrum.

A theoretical analysis of this compound would involve geometry optimization followed by frequency calculations using an appropriate level of theory and basis set. The results would provide a predicted vibrational spectrum, which, although not a substitute for experimental data, can offer valuable insights into the expected positions and relative intensities of the IR and Raman bands.

Table 1: Predicted Vibrational Modes for this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (IR) | Predicted Frequency (cm⁻¹) (Raman) |

| C-H wagging | Data not available | Data not available |

| Pyridine Ring Breathing | Data not available | Data not available |

| C-F symmetric stretch | Data not available | Data not available |

| C-F asymmetric stretch | Data not available | Data not available |

| C-Br symmetric stretch | Data not available | Data not available |

| C-Br asymmetric stretch | Data not available | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of what a computational analysis might provide. No experimental or calculated data for this compound was found in the conducted searches.

X-ray Crystallography for Solid-State Structure Elucidation

The definitive determination of the three-dimensional arrangement of atoms in a crystalline solid is achieved through X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

As of the latest available information, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its solid-state structure, including unit cell parameters, space group, and atomic coordinates, are not available.

A hypothetical crystal structure analysis would reveal the packing of the molecules in the crystal lattice and the nature of any non-covalent interactions, such as halogen bonding or π-π stacking. These interactions play a critical role in the physical properties of the solid, including its melting point and solubility. For instance, the presence of both bromine and fluorine atoms could lead to interesting halogen bonding motifs, where the electrophilic region on one halogen atom interacts with a nucleophilic region on another atom.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₅HBr₂F₂N |

| Formula Weight | 272.87 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

Note: This table is for illustrative purposes only, as no experimental crystallographic data for this compound has been found.

Applications and Advanced Research Directions

Medicinal Chemistry and Pharmaceutical Synthesis

The structural framework of 2,6-Dibromo-3,5-difluoropyridine is a key component in the generation of novel therapeutic agents. Its derivatives have shown significant potential across several disease areas, underscoring its importance in modern medicinal chemistry.

This compound is a versatile intermediate primarily used to create more complex substituted pyridine (B92270) rings. The bromine atoms at the 2 and 6 positions are susceptible to replacement through various cross-coupling and substitution reactions, while the fluorine atoms at the 3 and 5 positions modulate the electronic properties of the ring, often enhancing the biological activity and metabolic stability of the final compound.

A critical transformation of this compound involves its conversion to 2,6-Diamino-3,5-difluoropyridine. This amination step creates a new key intermediate, where the amino groups can be further functionalized to build diverse molecular architectures. This diamino derivative is a central precursor in the synthesis of a number of biologically active molecules.

One of the most significant applications of this compound derivatives is in the synthesis of advanced-generation fluoroquinolone antibiotics. Delafloxacin, an anionic fluoroquinolone approved for treating acute bacterial skin and skin structure infections, is a prime example.

The synthesis of Delafloxacin utilizes the key intermediate 2,6-Diamino-3,5-difluoropyridine. While the direct synthesis from the dibromo precursor involves a nucleophilic substitution to replace the bromine atoms with amino groups, patent literature for Delafloxacin synthesis often starts with the pre-formed 2,6-Diamino-3,5-difluoropyridine, highlighting the industrial importance of this derivative.

The pyridine scaffold is a well-established pharmacophore in the development of antimicrobial and anticancer agents. Derivatives originating from this compound are actively being researched for these properties.

Antimicrobial Agents: The core structure is used to synthesize novel compounds with broad-spectrum antimicrobial activity. For instance, pyridine derivatives have been incorporated into thiazole (B1198619) hybrids and other heterocyclic systems that exhibit potent activity against various bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli. mdpi.com The presence of the pyridine ring is often crucial for the compound's ability to interact with microbial targets. researchgate.net

Anticancer Agents: In oncology research, the pyridine nucleus serves as a scaffold for designing kinase inhibitors and tubulin polymerization inhibitors. Novel diarylpyridine derivatives have been synthesized and shown to possess significant antiproliferative activity against human cancer cell lines. nih.gov For example, certain cyanopyridone derivatives have demonstrated potent anticancer activity against breast and liver cancer cell lines, with some compounds showing greater efficacy than the standard treatment, taxol. mdpi.com

While the pyridine ring is a common motif in a wide range of pharmaceuticals, a direct synthetic route from this compound to the antiepileptic drug Rufinamide or to currently prominent HIV therapies is not extensively documented in the scientific literature.

The synthesis of Rufinamide, a triazole derivative, typically begins with starting materials like 2,6-difluorobenzyl azide, which is structurally distinct from the pyridine compound . researchgate.net Similarly, while many pyridine-containing compounds have been investigated as HIV inhibitors, such as HIV-1 reverse transcriptase inhibitors, the specific use of this compound as a direct precursor is not a primary synthetic route described in recent major developments. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies focus on how different substituents on the pyridine ring affect biological activity.

Key findings from SAR studies on related pyridine derivatives reveal several trends:

Influence of Functional Groups: The introduction of specific functional groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂), can significantly enhance antiproliferative activity against cancer cell lines. nih.gov

Halogenation: The position and nature of halogen atoms impact the compound's efficacy. The fluorine atoms in the 3 and 5 positions are often retained to improve metabolic stability and binding affinity.

Substitution at the 2 and 6 Positions: Replacing the initial bromo groups with various aryl or heterocyclic rings is a common strategy to explore new interactions with biological targets and enhance potency. researchgate.net

| Derivative Type | Target | Key SAR Finding | Reference |

|---|---|---|---|

| Cyanopyridone Derivatives | Anticancer (MCF-7, HepG2) | The presence of specific aryl groups attached to the pyridine core significantly enhances cytotoxicity. | mdpi.com |

| Diarylpyridine Derivatives | Anticancer (Tubulin Inhibition) | The nature and substitution pattern of the aryl groups at the 2 and 6 positions are critical for potent antiproliferative activity. | researchgate.net |

| Pyridine-Thiazole Hybrids | Antimicrobial | Combining the pyridine scaffold with other heterocyclic rings like thiazole can lead to compounds with potent and broad-spectrum antimicrobial effects. | mdpi.com |

The therapeutic effects of agents derived from this compound are based on their interaction with specific biological targets. The mechanism of action varies depending on the final structure of the drug molecule.

Inhibition of Bacterial Enzymes: For fluoroquinolone antibiotics like Delafloxacin, the primary mechanism is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. mdpi.com This dual inhibition disrupts DNA replication, leading to bacterial cell death.

Kinase Inhibition in Cancer: Many pyridine-based anticancer agents function as kinase inhibitors. They are designed to fit into the ATP-binding pocket of specific protein kinases that are overactive in cancer cells, thereby blocking signaling pathways that promote cell proliferation and survival.

Disruption of Microtubules: Some complex diarylpyridine derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis (programmed cell death) in cancer cells.

Agrochemical Development

The strategic incorporation of fluorine atoms and a pyridine core has positioned this compound as a significant building block in the agrochemical industry. Its unique structure is leveraged to create next-generation pesticides and herbicides with enhanced properties.

Halogenated pyridines are established precursors in the synthesis of fine chemicals for the agricultural sector. The related compound, 2,6-dibromo pyridine, is utilized in the development of novel pesticides. google.com In this context, this compound serves as a highly functionalized starting material. The bromine atoms on the pyridine ring provide reactive sites for further chemical modifications, allowing for the construction of more complex molecules, while the fluorine atoms confer specific desirable properties to the final product.

The development of new agrochemicals is a primary area of research in the modern agricultural industry, driven by the need to combat pest resistance and improve crop yields. nih.gov Organofluorine compounds, synthesized from precursors like this compound, are a major and growing class of commercial agrochemicals. nih.gov In fact, in recent years, over half of the compounds granted new ISO common names for agrochemicals have been fluoro-organic compounds. nih.gov

The introduction of fluorine into active ingredients is a key strategy for developing modern crop protection products with optimal efficacy and environmental safety. nih.gov The presence of fluorine in a molecule can profoundly alter its physicochemical properties, leading to significant improvements in biological activity. chimia.ch

Key enhancements provided by fluorine include:

Increased Lipophilicity : Fluorine can increase the lipophilicity of a molecule, which may enhance its ability to permeate cell membranes of target pests or weeds. mdpi.com

Metabolic Stability : The carbon-fluorine bond is the strongest single bond in organic chemistry. researchgate.net This inherent strength makes fluorinated compounds less susceptible to metabolic degradation by enzymes within the target organism or in the environment. chimia.chresearchgate.net This enhanced stability can lead to a longer-lasting effect.

Improved Target Interaction : The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with the target enzymes or receptors in the pest. nih.govresearchgate.net

Pyridine derivatives are a cornerstone of insecticide research, with many compounds exhibiting significant biological activity. researchgate.net Research into novel pyridine-based molecules is a fertile ground for discovering new insecticides to combat pests such as Aphis craccivora (cowpea aphid) and Aphis gossypii. researchgate.netnih.gov

One successful strategy involves synthesizing derivatives that incorporate other bioactive fragments onto the pyridine scaffold. For example, a series of novel flupyrimin (B3323723) analogs bearing an arylpyrazole core were designed and synthesized, showing excellent insecticidal activity against Plutella xylostella (diamondback moth). frontiersin.org Several of these compounds achieved 100% lethality at a concentration of 400 µg/ml, and some maintained over 70% activity at a concentration as low as 25 µg/ml. frontiersin.org

The chemical reactivity of this compound makes it an ideal starting point for creating such novel derivatives. The bromine atoms can be substituted to link the pyridine core to other chemical moieties, like the arylpyrazoles mentioned, leading to the creation of new potential insecticide candidates.

Materials Science and Advanced Functional Materials

Beyond its role in life sciences, fluorine is a key element in materials science. mdpi.com The unique properties conferred by fluorine make compounds like this compound valuable intermediates for creating high-performance materials.

The structure of this compound, with its reactive bromine sites, makes it a candidate for incorporation into advanced polymers and dyes. Halogenated aromatic compounds are used as building blocks for these applications. For instance, 2,6-dibromo-4-nitroaniline (B165464) is used as a precursor to create diazonium salts, which are then coupled to form azo dye monomers for subsequent polymerization. mdpi.com Similarly, the related compound 2,6-dibromo pyridine is noted for its use in the development of engineering plastics. google.com

The dibromo-functionality of this compound allows it to be integrated into polymer chains or to serve as a core structure for functional dyes, where the fluorine atoms can fine-tune the material's properties.

A hallmark of fluorinated organic materials is their exceptional stability. The incorporation of fluorine into a compound critically increases its chemical and metabolic stability. chimia.ch This is primarily due to the high energy of the carbon-fluorine bond. researchgate.net Materials derived from fluorinated precursors like this compound are therefore expected to exhibit enhanced thermal stability and resistance to chemical degradation. These properties are highly sought after in the development of high-performance materials for demanding applications where durability and longevity are critical. chimia.chmdpi.com

Chemical Biology: Probes and Ligands for Molecular Interaction Studies

In the field of chemical biology, small molecules that can be used to study and manipulate biological processes are of great importance. These "chemical probes" are essential tools for target validation in drug discovery and for dissecting complex biological pathways. nih.govmdpi.com

This compound can serve as a scaffold for the synthesis of such chemical probes. The reactive bromine atoms allow for the attachment of various functional groups, including fluorescent dyes, affinity tags, or photo-crosslinkers, which can be used to study molecular interactions.

The development of selective and potent chemical probes is a key challenge in chemical biology. The unique substitution pattern of this compound can be exploited to create molecules with specific binding properties for biological targets. For example, by introducing appropriate functional groups, it may be possible to design ligands that can selectively bind to the active site of an enzyme or a specific protein-protein interaction interface.

The use of such probes can provide valuable insights into the function of biological molecules and can help to identify new targets for therapeutic intervention. The ability to systematically modify the structure of the probe molecule allows for the optimization of its binding affinity and selectivity, which are crucial for its utility as a research tool.

While the direct application of this compound as a chemical probe is not yet widely documented, its potential as a versatile building block for the synthesis of more complex probes is clear. The principles of chemical probe design, which emphasize the importance of well-characterized, potent, and selective molecules, provide a framework for the future development of this compound-based tools for chemical biology research.

Future Perspectives and Emerging Research Areas

Sustainable Synthetic Routes and Green Chemistry Principles

The development of sustainable synthetic routes for 2,6-Dibromo-3,5-difluoropyridine and its derivatives is a key area of future research. Traditional methods for synthesizing halogenated pyridines often involve harsh conditions and the use of hazardous reagents. The principles of green chemistry are being increasingly applied to mitigate these issues, focusing on maximizing atom economy, using safer solvents, and reducing energy consumption.

Future research will likely focus on:

Catalytic Systems: Employing novel catalysts to improve the efficiency and selectivity of the bromination and fluorination steps in the synthesis of the parent compound.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound. Flow chemistry offers precise control over reaction parameters, enhanced safety, and easier scalability, which are crucial for industrial production.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds.

Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts and allow for the recycling of reagents and catalysts.

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound is crucial for creating a diverse range of functionalized molecules. The two bromine atoms serve as reactive handles for cross-coupling reactions, allowing for the introduction of various substituents. Future research in this area is geared towards the development of more efficient and selective catalytic systems.

Palladium-based catalysts have been traditionally used for such transformations. google.comjustia.com However, the focus is shifting towards:

High-Turnover Catalysts: Designing catalysts that are highly efficient, allowing for very low catalyst loadings, which reduces costs and simplifies product purification.

Ligand Development: Synthesizing novel ligands for palladium and other transition metals to fine-tune the catalytic activity and selectivity for specific cross-coupling reactions involving this compound.

Metal-Free Catalysis: Exploring metal-free catalytic systems to avoid the potential for metal contamination in the final products, which is a significant concern in the pharmaceutical industry.

Investigation of Unique Reactivity Patterns in Complex Molecular Architectures

The interplay of the electron-withdrawing fluorine atoms and the reactive bromine atoms on the pyridine (B92270) ring of this compound leads to unique reactivity patterns. The fluorine atoms enhance the electrophilicity of the pyridine ring, influencing the regioselectivity of nucleophilic substitution reactions.

Future research will delve deeper into understanding and exploiting these reactivity patterns in the synthesis of complex molecules. This includes:

Selective Functionalization: Developing methods for the selective functionalization of either the bromine or fluorine positions, or the C-4 position of the pyridine ring. For instance, lithiation of related compounds has been shown to occur at specific halogen-bearing positions, enabling targeted functionalization.

Reaction Mechanism Studies: Utilizing computational and experimental techniques to gain a deeper understanding of the reaction mechanisms involved in the derivatization of this compound.

Synthesis of Novel Heterocycles: Using this compound as a scaffold to construct novel polycyclic and heterocyclic systems with potential biological activity.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the fields of drug discovery and material science. researchgate.net These computational tools can be applied to accelerate the design and optimization of derivatives of this compound.

Emerging research in this domain includes:

Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activity, and toxicity of virtual libraries of this compound derivatives.

De Novo Design: Using generative AI models to design novel molecules based on the this compound scaffold with desired properties for specific therapeutic targets or material applications.

Reaction Optimization: Applying ML algorithms to optimize reaction conditions for the synthesis and derivatization of this compound, leading to higher yields and purity.

The application of such computational approaches is exemplified by the use of this compound in the synthesis of compounds that inhibit IRAK and FLT3, which are important targets in cancer therapy. google.comjustia.com

High-Throughput Synthesis and Screening of Derivatives

High-throughput synthesis and screening (HTS) are powerful tools for rapidly identifying promising compounds from large chemical libraries. The development of automated synthesis platforms allows for the parallel synthesis of a multitude of derivatives of this compound.

Future directions in this area involve:

Combinatorial Chemistry: Utilizing the reactivity of the bromine atoms to generate large combinatorial libraries of compounds through various cross-coupling reactions.

Miniaturization and Automation: Employing microfluidic devices and robotic systems to perform reactions and screenings on a small scale, reducing the consumption of reagents and accelerating the discovery process.

Development of Novel Assays: Designing and implementing new high-throughput screening assays to evaluate the biological activity of this compound derivatives for a wide range of therapeutic areas, including as insecticides and for other agrochemical applications. researchgate.net

The integration of these advanced synthetic and screening technologies will undoubtedly unlock the full potential of this compound as a key building block in the development of next-generation pharmaceuticals and functional materials.

常见问题

Q. What are the standard synthetic routes for preparing 2,6-dibromo-3,5-difluoropyridine?

The compound is typically synthesized via lithium-halogen exchange using n-butyllithium on 2,4,6-tribromo-3,5-difluoropyridine at -78°C in diethyl ether. This generates a reactive 4-lithio intermediate, which can be quenched with electrophiles (e.g., CO₂, chlorotrimethylsilane) to introduce functional groups at the 4-position . Key steps include maintaining strict anhydrous conditions and low temperatures to prevent side reactions.

Q. How can spectroscopic techniques distinguish this compound derivatives?

- ¹⁹F NMR : Fluorine substituents at positions 3 and 5 produce distinct signals (e.g., δF ≈ -109 to -112 ppm for C-F groups) .

- ¹³C NMR : The C-4 position (adjacent to fluorine) exhibits splitting due to ²JCF coupling (~24 Hz) .

- Mass spectrometry : Characteristic isotopic patterns for bromine (M⁺, M+2, M+4 peaks) confirm brominated derivatives .

Advanced Research Questions

Q. How do stereoelectronic effects of fluorine substituents influence reactivity in electrophilic substitution?

Fluorine's strong electron-withdrawing nature deactivates the pyridine ring but directs electrophiles to the para position (C-4) via inductive effects. For example, in lithiation reactions, the 4-lithio intermediate forms preferentially due to fluorine's ortho/para-directing properties. This regioselectivity is critical for synthesizing asymmetric derivatives (e.g., 4-carboxylic acid or 4-trimethylsilyl analogs) .

Q. What challenges arise in crystallographic characterization of this compound derivatives?

X-ray crystallography of derivatives like 2,6-dibromo-3,5-difluoro(4-pyridyl)methylphenyl ketone (3e) reveals:

- Packing interactions : Parallel stacking of pyridine rings with interplanar distances of ~3.5 Å, stabilized by halogen bonding (Br···F interactions) .

- Dihedral angles : The carbonyl group in 3e forms a dihedral angle of -10.0° with the pyridine ring, influencing solid-state reactivity .

- Refinement parameters : Anisotropic displacement parameters and low residual electron density (<0.5 e⁻/ų) ensure structural accuracy .

Q. How can researchers resolve contradictions in reaction yields for derivatives?

For example, the synthesis of 1,1-bis(2,6-dibromo-3,5-difluoro-4-pyridyl)ethyl acetate yields 23% due to steric hindrance, while simpler derivatives (e.g., 3a) achieve 71% yields. Optimization strategies include:

- Solvent choice : Polar aprotic solvents (e.g., THF) improve electrophile solubility .

- Temperature control : Slow warming from -78°C to RT minimizes decomposition .

- Purification : Column chromatography with dichloromethane-hexane gradients resolves sterically hindered products .

Methodological Considerations

Q. What computational methods validate the electronic structure of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts ionization potentials and bond dissociation energies. For instance, the inclusion of 20% exact exchange reduces atomization energy errors to <2.4 kcal/mol, critical for modeling fluorine’s inductive effects .

Q. How is this compound applied in photodynamic therapy (PDT)?

Derivatives like 2,6-dibromo-3,5-distyryl BODIPY dyes, encapsulated in Pluronic® F-127 micelles, exhibit low dark cytotoxicity (<10% cell death) and high phototoxicity (IC₅₀ ~5 µM under irradiation). This dual functionality is validated via in vitro assays using MCF-7 cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。